1-(2-fluoroethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is an organic compound that features both fluorine and iodine substituents on a pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the fluoroethyl and iodo groups onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2-fluoroethyl iodide under basic conditions to form the desired product. The reaction conditions often require the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrazole N-oxides.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazoles.
Scientific Research Applications
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity . The iodo group can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated pyrazoles:
2-Fluoroethanol: This compound is a simple fluorinated alcohol used in various chemical reactions and as a precursor for other fluorinated compounds.
1-(2-Fluoroethyl)-1H-pyrazole: Similar to this compound but lacks the iodine substituent, which may affect its reactivity and applications.
The uniqueness of this compound lies in the combination of both fluorine and iodine, which imparts distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodopyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJEDPZOJQFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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